![molecular formula C11H14F3NO B6628695 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol
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Overview
Description
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol, also known as DFMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMA is a member of the family of compounds known as β-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases such as hypertension and arrhythmias. In
Mechanism of Action
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol acts as a β-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and noradrenaline on these receptors. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular disease. 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has also been shown to inhibit the activity of several enzymes involved in cancer cell growth, which may explain its anti-cancer effects.
Biochemical and Physiological Effects
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to have several biochemical and physiological effects. In cardiovascular disease, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol can decrease heart rate and blood pressure, which can be beneficial in the treatment of hypertension and arrhythmias. In cancer research, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to inhibit the activity of several enzymes involved in cancer cell growth, which may explain its anti-cancer effects. 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has several advantages for lab experiments, including its ability to inhibit the activity of several enzymes involved in cancer cell growth and its anti-arrhythmic effects in cardiovascular disease. However, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has several limitations, including its potential toxicity and its limited availability.
Future Directions
There are several future directions for research on 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol for its potential therapeutic applications.
Synthesis Methods
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol can be synthesized through a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethylene glycol and hydrochloric acid to form 2,2-difluoroethyl-3-fluorobenzyl ether. The resulting compound is then reacted with methylamine to form 2-[2,2-difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol.
Scientific Research Applications
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been studied for its potential therapeutic applications in several areas, including cancer research, neurobiology, and cardiovascular disease. In cancer research, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. In neurobiology, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to have anti-arrhythmic effects and may be useful in the treatment of atrial fibrillation.
properties
IUPAC Name |
2-[2,2-difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-10-3-1-2-9(6-10)7-15(4-5-16)8-11(13)14/h1-3,6,11,16H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMDBZXUEXIYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CCO)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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